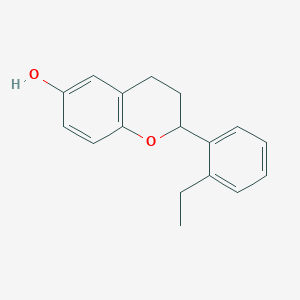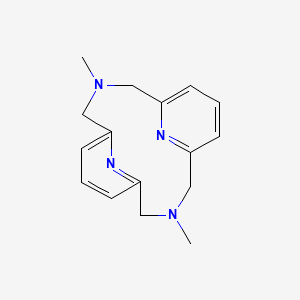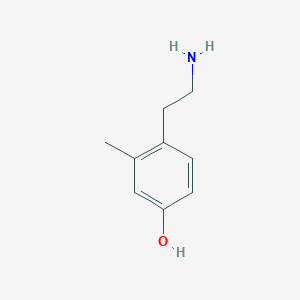
(S)-2-((R)-2-Carboxy-3-phenylpropanamido)-4-methylpentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(®-2-Carboxy-3-phenylpropanamido)-4-methylpentanoic acid is a chiral compound with significant importance in various scientific fields. This compound is characterized by its complex structure, which includes both carboxylic acid and amide functional groups. The presence of chiral centers in its structure makes it an interesting subject for stereochemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(®-2-Carboxy-3-phenylpropanamido)-4-methylpentanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the coupling of ®-2-Carboxy-3-phenylpropanoic acid with (S)-4-methylpentanoic acid using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as enzymatic resolution or asymmetric synthesis using chiral catalysts. These methods are designed to produce the compound in large quantities with high enantiomeric purity. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
化学反应分析
Types of Reactions
(S)-2-(®-2-Carboxy-3-phenylpropanamido)-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing the amide group.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
(S)-2-(®-2-Carboxy-3-phenylpropanamido)-4-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with enzymes and proteins.
Industry: Used in the production of chiral catalysts and other specialty chemicals.
作用机制
The mechanism of action of (S)-2-(®-2-Carboxy-3-phenylpropanamido)-4-methylpentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity. The presence of chiral centers allows for selective interactions with biological molecules, making it useful in stereoselective processes.
相似化合物的比较
Similar Compounds
®-2-((S)-2-Carboxy-3-phenylpropanamido)-4-methylpentanoic acid: The enantiomer of the compound with different stereochemistry.
N-Phenyl-4-methylpentanamide: A structurally similar compound without the carboxylic acid group.
Uniqueness
(S)-2-(®-2-Carboxy-3-phenylpropanamido)-4-methylpentanoic acid is unique due to its specific stereochemistry and the presence of both carboxylic acid and amide functional groups. This combination allows for diverse chemical reactivity and biological interactions, making it a valuable compound in various fields of research.
属性
分子式 |
C16H21NO5 |
|---|---|
分子量 |
307.34 g/mol |
IUPAC 名称 |
(2S)-2-[[(2R)-2-carboxy-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C16H21NO5/c1-10(2)8-13(16(21)22)17-14(18)12(15(19)20)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9H2,1-2H3,(H,17,18)(H,19,20)(H,21,22)/t12-,13+/m1/s1 |
InChI 键 |
REOCNKZXONOGGX-OLZOCXBDSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H](CC1=CC=CC=C1)C(=O)O |
规范 SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Ethoxy-3-[4-[(3-pyrrol-1-ylphenyl)methoxy]phenyl]propanoic acid](/img/structure/B13896936.png)




![6-Chloro-1-[(4-chlorophenyl)methyl]pyrimidine-2,4-dione](/img/structure/B13896957.png)
![7-Bromo-2-chloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine](/img/structure/B13896960.png)

![1-[Amino(phenyl)methyl]naphthalen-2-ol;2,3-dihydroxybutanedioic acid](/img/structure/B13896971.png)



